molecular formula C22H21N3O3S2 B2959054 N-benzyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-51-1

N-benzyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2959054
CAS No.: 877655-51-1
M. Wt: 439.55
InChI Key: RTJJLODPFPXFBE-UHFFFAOYSA-N
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Description

“N-benzyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide” is a complex organic compound. It is related to the family of pyridopyrimidine derivatives . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has demonstrated the antimicrobial and antifungal efficacy of compounds structurally related to the target chemical. For example, novel thienopyrimidine linked rhodanine derivatives have shown significant antimicrobial activity against various bacterial strains, including E. coli and B. subtilis, and antifungal potency against A. flavus and C. albicans, suggesting potential applications in treating infections caused by these pathogens (Kerru et al., 2019).

Anti-Inflammatory and Analgesic Agents

Compounds derived from similar chemical frameworks have been investigated for their anti-inflammatory and analgesic properties. A study on novel benzodifuranyl, thiazolopyrimidines, and other heterocyclic compounds derived from visnaginone and khellinone demonstrated significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting potential for development into new therapeutic agents (Abu‐Hashem et al., 2020).

Antitumor Activity

The synthesis and evaluation of new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown promising antitumor activity, with some compounds displaying potency comparable to that of doxorubicin against various human cancer cell lines, including MCF-7, HeLa, and HCT-116. This indicates the potential of structurally related compounds for cancer therapy applications (Hafez & El-Gazzar, 2017).

Synthesis of Pharmacological Agents

The compound's structural class serves as a key intermediate in the synthesis of pharmacologically active agents. For instance, derivatives with a thieno[2,3-d]pyrimidine core have been synthesized as dual inhibitors of key enzymes such as thymidylate synthase and dihydrofolate reductase, showcasing the utility of these compounds in the design of antitumor agents with potential applications in cancer treatment (Gangjee et al., 2008).

Properties

IUPAC Name

N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-28-17-9-5-8-16(12-17)25-21(27)20-18(10-11-29-20)24-22(25)30-14-19(26)23-13-15-6-3-2-4-7-15/h2-9,12H,10-11,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJJLODPFPXFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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